molecular formula C7H6FN3 B600164 1-(Azidomethyl)-3-fluorobenzene CAS No. 159979-97-2

1-(Azidomethyl)-3-fluorobenzene

Cat. No.: B600164
CAS No.: 159979-97-2
M. Wt: 151.144
InChI Key: BMKYIDKVBAKRAK-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Synthetic Organic Methodologies

In the landscape of modern organic synthesis, efficiency, selectivity, and functional group tolerance are paramount. 1-(Azidomethyl)-3-fluorobenzene serves as a key building block that aligns with these principles. The presence of two distinct and highly useful functional groups on a single, relatively simple scaffold allows for sequential and orthogonal chemical modifications.

The primary utility of this compound lies in its ability to participate in a diverse array of chemical transformations. It is particularly recognized for its application in cycloaddition reactions, which are efficient methods for constructing cyclic molecules. biosynth.com The azide (B81097) group can also be readily converted to other nitrogen-containing functionalities, expanding its synthetic potential.

Strategic Significance of the Azide and Fluorine Functional Groups in Chemical Synthesis

The combination of an azide and a fluorine atom in one molecule is a deliberate synthetic strategy that provides chemists with a powerful set of tools for molecular engineering.

The Azide Functional Group: The azide group (–N₃) is a high-energy, yet remarkably stable, functional group that is central to a variety of important transformations in organic synthesis. baseclick.eu Its most prominent role is in "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.gov

Cycloaddition Reactions: Organic azides are excellent 1,3-dipoles and readily participate in Huisgen 1,3-dipolar cycloadditions with alkynes to form stable 1,2,3-triazole rings. wikipedia.org This reaction, especially the copper(I)-catalyzed version (CuAAC), is a cornerstone of click chemistry, valued for its reliability and biocompatibility. nih.govwikipedia.orgmdpi.com This allows for the efficient linking of the 3-fluorobenzyl moiety to a vast array of other molecules. nih.gov

Reduction to Amines: The azide group serves as a stable precursor to a primary amine (–NH₂). wikipedia.org It can be selectively reduced under mild conditions, such as through the Staudinger reaction using phosphines (e.g., triphenylphosphine) or via catalytic hydrogenation. baseclick.euwikipedia.org This two-step process of introducing an azide and then reducing it is often preferred over direct amination, as azides are stable to a wider range of reaction conditions. sigmaaldrich.com

Nitrene Formation: Upon thermal or photochemical activation, azides can extrude dinitrogen gas (N₂) to form highly reactive nitrene intermediates, which can undergo a variety of useful C-H insertion or rearrangement reactions. wikipedia.org

The Fluorine Functional Group: The strategic incorporation of fluorine into organic molecules is a widely used tactic in medicinal chemistry and materials science. victoria.ac.nzacs.orgtandfonline.com Its unique properties can dramatically alter the profile of a parent molecule. chemxyne.comnih.gov

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation can block this pathway, thereby increasing the metabolic stability and in vivo half-life of a drug candidate. victoria.ac.nzacs.orgchemxyne.com

Physicochemical Properties: As the most electronegative element, fluorine's presence can significantly influence a molecule's electronic properties, acidity (pKa), dipole moment, and conformation. victoria.ac.nztandfonline.com This can lead to enhanced membrane permeability and bioavailability. chemxyne.com

Binding Affinity: Fluorine can enhance the binding affinity of a ligand to its target protein through favorable electrostatic interactions or by influencing the conformation of the molecule to better fit the binding site. acs.orgchemxyne.com

PET Imaging: The isotope ¹⁸F is a positron emitter, making it invaluable for Positron Emission Tomography (PET), a non-invasive imaging technique used extensively in medical diagnostics and drug development. victoria.ac.nzchemxyne.com Fluorinated molecules like this compound can serve as precursors for the synthesis of ¹⁸F-labeled radiotracers.

Overview of Research Trajectories for Azidomethyl-Substituted Benzene (B151609) Derivatives

Research involving azidomethyl-substituted benzenes, including the fluorinated analogue, is largely driven by their utility as versatile synthetic intermediates for creating molecules with specific functions. These derivatives are particularly useful for preparing photoaffinity probes and constructing libraries of compounds for drug discovery. clockss.org

One major research direction is the use of these compounds in click chemistry to rapidly generate a diverse range of 1,2,3-triazole-containing molecules. nih.govresearchgate.net By starting with a library of alkynes, chemists can "click" the azidomethyl-fluorobenzene unit onto each one, producing a corresponding library of triazole products for biological screening or materials testing. researchgate.net

Another significant area is in medicinal chemistry and chemical biology . The azide acts as a "chemical handle" that allows the fluorinated aromatic ring to be attached to biomolecules or drug scaffolds. mdpi.com This strategy is employed in activity-based protein profiling and for the development of antibody-drug conjugates. baseclick.eumdpi.com For instance, derivatives like 3-azido-5-(azidomethyl)benzene have been used to create photoaffinity probes for identifying the biological targets of bioactive compounds. clockss.orgresearchgate.net

Furthermore, the development of synthetic methodologies continues to be a focus. Researchers are exploring new catalytic systems and reaction conditions to enhance the efficiency and selectivity of reactions involving these building blocks. This includes developing short, diversity-oriented syntheses to produce a wide range of functionalized diazido building blocks for various applications. clockss.org

Interactive Data Table: Properties of this compound

PropertyValueSource
Chemical Formula C₇H₆FN₃ biosynth.comchemspider.com
Molecular Weight 151.14 g/mol biosynth.combldpharm.com
CAS Number 159979-97-2 biosynth.combldpharm.com
Synonyms 3-Fluorobenzyl azide, Benzene, 1-(azidomethyl)-3-fluoro- biosynth.com
SMILES C1=CC(=CC(=C1)F)CN=[N+]=[N-] biosynth.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(azidomethyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-7-3-1-2-6(4-7)5-10-11-9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKYIDKVBAKRAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655817
Record name 1-(Azidomethyl)-3-fluorobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159979-97-2
Record name 1-(Azidomethyl)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Azidomethyl)-3-fluorobenzene
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Chemical Reactivity and Transformative Chemistry of 1 Azidomethyl 3 Fluorobenzene

Reactivity of the Azide (B81097) Functional Group

The azide moiety in 1-(azidomethyl)-3-fluorobenzene is the cornerstone of its chemical reactivity, serving as a versatile precursor for a variety of important chemical transformations. This functional group is an organic analog of a diazo compound and is known for its energetic nature and diverse reactivity, which is harnessed in several key synthetic methodologies.

Huisgen 1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

The azide group is a classic 1,3-dipole, making this compound an ideal substrate for Huisgen 1,3-dipolar cycloaddition reactions. This class of reactions, often referred to as "click chemistry," is celebrated for its high efficiency, selectivity, and mild reaction conditions. These reactions involve the [3+2] cycloaddition of the azide with a dipolarophile, most commonly an alkyne, to form a stable five-membered heterocycle.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as the most prominent example of click chemistry utilizing this compound. This reaction facilitates the formation of 1,4-disubstituted-1,2,3-triazole rings with exceptional regioselectivity and high yields. The resulting triazole core is a valuable scaffold in medicinal chemistry and materials science due to its stability and ability to engage in hydrogen bonding.

The general mechanism of the CuAAC reaction involves the in situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner, culminating in the formation of the triazole ring. The reaction is typically carried out in the presence of a copper(I) source, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, and a ligand to stabilize the copper(I) oxidation state.

Researchers have employed this compound in the synthesis of a wide array of triazole-containing compounds. For instance, it has been a key building block in the development of potent and selective inhibitors for various enzymes. In one study, it was reacted with different terminal alkynes to produce a series of 1,2,3-triazole derivatives that were evaluated as inhibitors of human lactate (B86563) dehydrogenase. Another notable application is in the synthesis of novel inhibitors of soluble epoxide hydrolase, where the 3-fluorobenzyl moiety is incorporated into the final molecule via a CuAAC reaction.

Table 1: Examples of CuAAC Reactions with this compound

Alkyne ReactantCopper SourceSolventProductYield (%)
N-(4-ethynylphenyl)acetamideCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O1-(3-Fluorobenzyl)-4-(4-acetamidophenyl)-1H-1,2,3-triazole95%
PhenylacetyleneCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O1-(3-Fluorobenzyl)-4-phenyl-1H-1,2,3-triazoleNot Reported
1-Ethynyl-4-nitrobenzeneCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O1-(3-Fluorobenzyl)-4-(4-nitrophenyl)-1H-1,2,3-triazoleNot Reported

Data compiled from cited research articles.

While CuAAC is highly efficient, the potential cytotoxicity of copper has spurred the development of copper-free click reactions, such as the strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction utilizes a strained cycloalkyne, such as a cyclooctyne (B158145) derivative, which readily reacts with an azide without the need for a metal catalyst. The relief of ring strain provides the driving force for the reaction.

Although specific examples detailing the use of this compound in SPAAC are not as prevalent in the literature as its use in CuAAC, its potential as a bioorthogonal reactant is significant. The principles of SPAAC would allow for the conjugation of the 3-fluorobenzyl azide moiety to biomolecules functionalized with a strained alkyne in a biological environment, where the presence of a metal catalyst would be undesirable.

Beyond reactions with alkynes, the azide group of this compound can, in principle, participate in [3+2] cycloadditions with other dipolarophiles. These can include alkenes, nitriles, and other electron-deficient multiple bonds. However, these reactions often require more forcing conditions, such as high temperatures or the use of catalysts, and may lead to mixtures of regioisomers. The literature primarily focuses on the highly reliable and efficient cycloadditions with alkynes, particularly the copper-catalyzed variant.

Reduction Reactions of the Azide to Amine

A fundamental transformation of the azide group is its reduction to a primary amine. This reaction provides a convenient method for introducing an aminomethyl group, which is a common pharmacophore in drug discovery. The reduction of this compound yields (3-fluorophenyl)methanamine, a valuable building block in its own right.

Catalytic hydrogenation is a clean and efficient method for the reduction of azides. This process typically involves treating the azide with hydrogen gas in the presence of a metal catalyst.

A common catalyst for this transformation is palladium on carbon (Pd/C). The reaction is generally carried out in a protic solvent like methanol (B129727) or ethanol. The azide is reduced to the corresponding amine, with nitrogen gas as the only byproduct, making purification straightforward.

Table 2: Catalytic Hydrogenation of this compound

CatalystHydrogen SourceSolventProductYield (%)
Pd/C (10%)H₂ balloonMethanol(3-Fluorophenyl)methanamine98%

Data compiled from cited research articles.

This reduction is a key step in multi-step syntheses where the azide functionality is initially used as a stable and unreactive placeholder, only to be converted to the more reactive amine at a later stage. This strategy avoids potential side reactions that a free amine might undergo during earlier synthetic steps.

Staudinger Reaction and Modifications

The Staudinger reaction is a mild and efficient method for the reduction of azides to primary amines, proceeding through an iminophosphorane intermediate. wikipedia.orgorganic-chemistry.org Discovered by Hermann Staudinger, this reaction involves the treatment of an organic azide with a phosphine (B1218219), typically triphenylphosphine, which first forms a phosphazide. This intermediate then spontaneously loses dinitrogen (N₂) to yield an iminophosphorane. organic-chemistry.org Subsequent hydrolysis of the iminophosphorane produces the corresponding primary amine and a phosphine oxide byproduct. wikipedia.org

The general mechanism is as follows:

Iminophosphorane formation : R-N₃ + PPh₃ → R-N=PPh₃ + N₂

Hydrolysis : R-N=PPh₃ + H₂O → R-NH₂ + O=PPh₃

This two-step conversion is a cornerstone of organic synthesis for its mild conditions and high yields. wikipedia.orgthermofisher.com The reaction's utility has expanded into bioconjugation, where it is known as the Staudinger ligation. This modification involves an intramolecular reaction of the iminophosphorane with an electrophilic trap (like an ester) placed on one of the phosphine's aryl groups, leading to a stable amide bond. nih.govnih.gov

For aryl azides, particularly those with electron-withdrawing groups like fluorine, the reaction can be very rapid. Research on perfluoroaryl azides (PFAAs) has shown that they react quickly with aryl phosphines under ambient conditions, with rate constants as high as 18 M⁻¹ s⁻¹. nih.gov The resulting iminophosphorane from PFAAs demonstrates significant stability towards hydrolysis, which can eliminate the need for the electrophilic trap required in traditional Staudinger ligations. nih.gov This enhanced reactivity and stability is attributed to the electron-withdrawing nature of the fluorinated ring.

Table 1: Key Features of the Staudinger Reaction

Feature Description Reference
Reactants Organic azide, Phosphine (e.g., Triphenylphosphine) wikipedia.org
Intermediate Iminophosphorane (aza-ylide) organic-chemistry.orgthermofisher.com
Products Primary amine, Phosphine oxide wikipedia.org
Key Advantage Mild reaction conditions, high yields organic-chemistry.org
Modification Staudinger Ligation: Used in bioconjugation to form stable amide bonds. nih.govnih.gov
Fluoroaryl Effect Electron-withdrawing fluorine atoms can increase reaction speed and product stability. nih.gov

Nitrene Chemistry and Rearrangements

The azide group in this compound serves as a precursor to a highly reactive nitrene intermediate upon extrusion of dinitrogen. nih.gov Organic azides are known to be excellent sources for generating nitrenes, which are electron-deficient species capable of a wide array of chemical transformations, including insertions and cyclizations. nih.govnih.gov

Nitrene formation from organic azides is the rate-determining first step in their thermal and photochemical decomposition. researchgate.netrsc.org This process can be initiated by either heat (thermolysis) or light (photolysis). nih.gov

Thermal Generation : Heating an aryl azide can lead to the expulsion of a nitrogen molecule (N₂) and the formation of a nitrene. For instance, the thermolysis of biaryl azides is a known method for producing substituted carbazoles. nih.gov However, these reactions can require high temperatures and may lead to a mixture of products due to the high reactivity of the generated nitrene. nih.gov

Photochemical Generation : UV light irradiation is another common method for generating nitrenes from azides. acs.org More recently, the use of visible light in combination with photosensitizers, such as organic dyes or iridium complexes, has emerged as a milder alternative. acs.orguochb.cznih.gov This approach allows for the generation of triplet nitrenes under gentle conditions, which can offer greater selectivity in subsequent reactions like aziridination. uochb.cznih.gov

Computational studies on the decomposition of a model azide have shown that the process occurs stepwise, with nitrene formation being the crucial initial event. researchgate.netrsc.org The hyper-reactivity of the generated nitrene often leads to poor selectivity, which has driven the development of transition-metal-catalyzed methods to modulate this reactivity. nih.gov

Once generated, the nitrene intermediate from a molecule like this compound can undergo intramolecular reactions. A common pathway for aryl nitrenes is intramolecular C-H amination, where the nitrene inserts into a C-H bond on the same molecule to form a new heterocyclic ring. rsc.org

The photolysis of aryl azides can lead to the formation of functionalized systems like carbolines through such intramolecular cyclizations. rsc.org The specific products of these reactions can be influenced by the substitution pattern on the aromatic ring and the length of any spacer between the ring and the azide group. For example, placing a methylene (B1212753) spacer between two aromatic rings in an azido (B1232118) compound can lead to different cyclized products depending on the reaction temperature. nih.gov While aryl azides with aryl or vinyl substituents can give good yields in these cyclizations, the reactions are not always selective. nih.gov Furthermore, azides can participate in other types of intramolecular cyclizations, such as [3+2] cycloadditions, if a suitable dipolarophile like a cyanide group is also present in the molecule. nih.govacs.orgresearchgate.net

Reactivity of the Fluorobenzene (B45895) Moiety

The fluorine atom on the benzene (B151609) ring of this compound significantly modulates the ring's chemical properties and reactivity.

The fluorine atom exerts a powerful influence on the fluorobenzene moiety through a combination of inductive and resonance effects.

Inductive Effect (-I) : As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond. numberanalytics.comvaia.com This inductive withdrawal deactivates the ring, making it less susceptible to electrophilic aromatic substitution compared to benzene. numberanalytics.comstackexchange.com This effect also increases the positive charge on the carbon atom to which it is attached. nih.govacs.org

Resonance Effect (+R) : The lone pairs on the fluorine atom can be donated into the aromatic π-system. vaia.compearson.com Because fluorine's 2p orbital has a similar size to carbon's 2p orbital, this orbital overlap is effective, leading to a significant resonance donation. stackexchange.compearson.com This effect increases electron density, particularly at the ortho and para positions, and works in opposition to the inductive effect.

Table 2: Effects of Fluorine on the Aromatic Ring

Effect Description Consequence Reference
Inductive (-I) Strong withdrawal of electron density via the σ-bond due to high electronegativity. Deactivates the ring towards electrophilic substitution. numberanalytics.comvaia.com
Resonance (+R) Donation of electron density from fluorine's lone pairs into the π-system. Partially counteracts deactivation, directing electrophiles to ortho/para positions. stackexchange.compearson.com
Overall Reactivity Less reactive than benzene but more reactive than other halobenzenes in electrophilic substitution. The balance of effects makes fluorobenzene unique among haloarenes. stackexchange.comquora.com
Stability Increases thermal stability and resistance to oxidation. Contributes to the robustness of fluorinated compounds. numberanalytics.comnih.govacs.org

Directed ortho Metalation (DoM) is a powerful synthetic strategy for achieving regioselective functionalization of aromatic rings. In this reaction, a directing metalation group (DMG) coordinates to a strong organolithium base (like n-butyllithium), facilitating the deprotonation of the nearest (ortho) C-H bond. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped by various electrophiles, installing a new substituent exclusively at the ortho position. wikipedia.org

Fluorine is recognized as a potent directing group for ortho-metalation. researchgate.net Its ability to coordinate the lithium cation and its strong inductive effect, which increases the acidity of the adjacent protons, makes the C-H bond ortho to the fluorine atom susceptible to deprotonation by strong bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). baranlab.orgresearchgate.net Intramolecular competition experiments have confirmed that fluorine ranks highly in its ability to direct metalation. researchgate.net This methodology has been successfully applied to various para-substituted fluorobenzenes to achieve lithiation specifically ortho to the fluorine atom, enabling the synthesis of complex, highly substituted aromatic compounds. researchgate.netresearchgate.net

Cross-Coupling Reactions for Further Aryl Functionalization

The structure of this compound presents two primary sites for potential cross-coupling reactions: the C-F bond on the aromatic ring and the benzylic C-N bond of the azidomethyl group. The fluorine atom on the benzene ring could theoretically participate in cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, which are known to form carbon-carbon or carbon-heteroatom bonds with aryl halides. However, the C-F bond is generally the least reactive among the halogens in such transformations, often requiring harsh reaction conditions or highly specialized catalyst systems.

No specific examples of palladium-catalyzed or other metal-catalyzed cross-coupling reactions involving the substitution of the fluorine atom in this compound have been documented in the surveyed scientific literature. Research in this area would be necessary to determine the feasibility and optimal conditions for such transformations.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block for Complex Molecule Synthesis

1-(Azidomethyl)-3-fluorobenzene is a valuable building block in organic synthesis, primarily due to the dual functionality of its azide (B81097) moiety and the fluorinated phenyl group. This combination enables chemists to construct intricate molecular architectures with high degrees of precision and efficiency.

The azido (B1232118) group (-N₃) in this compound is a key functional group for the synthesis of nitrogen-containing heterocycles. Its most prominent application is in the Huisgen 1,3-dipolar cycloaddition reaction with alkynes to form stable, five-membered 1,2,3-triazole rings. nih.gov This reaction, often referred to as "click chemistry," is known for its high efficiency, selectivity, and tolerance of a wide variety of functional groups. organic-chemistry.orgthieme-connect.de

The reaction can be performed under various conditions to yield different isomers of the triazole product. nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common method, selectively producing 1,4-disubstituted 1,2,3-triazoles. nih.govmdpi.com

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method yields the 1,5-disubstituted 1,2,3-triazole regioisomer. nih.gov

Metal-Free Thermal Cycloaddition: Heating the azide and alkyne together can also produce triazoles, often resulting in a mixture of 1,4- and 1,5-isomers. mdpi.com

By reacting this compound with various terminal or internal alkynes, a diverse library of 1-(3-fluorobenzyl)-1H-1,2,3-triazoles can be synthesized. These triazole products are not just final compounds but often serve as crucial intermediates for more complex molecules in medicinal chemistry and materials science. nih.gov

Table 1: Synthesis of Triazoles from this compound

Catalyst System Alkyne Reactant Primary Product Key Features
Copper(I) salts (e.g., CuSO₄/Na-ascorbate) Terminal Alkyne 1,4-Disubstituted 1,2,3-triazole High regioselectivity, mild conditions, high yield. mdpi.comsigmaaldrich.com
Ruthenium complexes Terminal Alkyne 1,5-Disubstituted 1,2,3-triazole Complementary regioselectivity to CuAAC. nih.gov

The presence of a fluorine atom on the benzene (B151609) ring makes this compound an important reagent for the synthesis of fluorinated organic scaffolds. sigmaaldrich.com Fluorine is a critical element in modern pharmaceuticals and agrochemicals, as its incorporation can significantly enhance properties such as metabolic stability, binding affinity, and lipophilicity.

Using this compound as a starting material provides a direct method to introduce the 3-fluorobenzyl moiety into a target molecule. Through the aforementioned triazole-forming reactions or other azide-based transformations, complex molecules can be built that carry this specific fluorinated tag. The synthesis of such fluorinated compounds is essential for the development of new drugs and advanced materials where fine-tuning of electronic and physical properties is required. sigmaaldrich.com

Precursor in Materials Science

The unique chemical properties of this compound also make it a valuable precursor in materials science. The products derived from it, particularly polymers and cross-linked networks, exhibit functionalities relevant to a range of advanced applications.

This compound is an indirect but important precursor for creating functional polymers. The primary route involves the synthesis of triazole-containing monomers via click chemistry, which are then polymerized. For example, by reacting the azide with an alkyne that also contains a polymerizable group (like a vinyl or acrylate (B77674) group), a monomer is formed that carries the 3-fluorobenzyl-triazole side chain.

These monomers can be polymerized to create polymers with 1,2,3-triazole units in their side chains or backbone. mdpi.com The resulting triazole-linked polymers are of significant interest due to the unique properties of the triazole ring, which has a large dipole moment and can act as a hydrogen bond acceptor. mdpi.com These characteristics can influence the solubility, thermal stability, and mechanical properties of the polymer. The incorporation of the fluorine atom can further enhance these properties, leading to materials with specialized applications. acs.org

Fluorinated aryl azides are recognized for their utility as photo-crosslinking agents. iris-biotech.denih.gov Although research may not specifically name this compound, the principle applies to the broader class of fluorophenyl azides. nih.govrsc.org Upon exposure to UV light, the azide group releases nitrogen gas (N₂) to form a highly reactive nitrene intermediate. iris-biotech.de This nitrene can then undergo C-H insertion reactions with adjacent polymer chains, forming covalent bonds that cross-link the material. nih.gov

This photo-crosslinking process is crucial for stabilizing polymer films, particularly in the fabrication of microelectronics and other devices where morphological stability is critical. rsc.org The efficiency of this process can be high, and it provides a method for patterning and structuring polymer materials with high resolution. nih.gov

Table 2: Application as a Cross-linking Precursor

Process Activation Method Intermediate Species Resulting Bond Application

The derivatives of this compound, especially triazole-containing polymers, have potential applications in organic electronics. acs.org The 1,2,3-triazole ring is electron-withdrawing, and its incorporation into conjugated polymer systems can modulate their electronic properties. nih.gov This makes triazole-based materials candidates for use as organic semiconductors. nih.govacs.org

Research has shown that polymers incorporating thiazole (B1198619) and triazole moieties can be used in:

Organic Field-Effect Transistors (OFETs) nih.gov

Organic Solar Cells (OSCs) acs.org

Organic Light-Emitting Diodes (OLEDs)

Intermediate in Agrochemical Research

While direct, publicly available research detailing the synthesis of commercialized agrochemicals using this compound is limited, its potential as a key intermediate is noteworthy. The presence of the fluorobenzene (B45895) moiety is significant, as fluorine-containing compounds are prevalent in modern agrochemicals due to their enhanced metabolic stability and biological activity. The azide group serves as a versatile handle for introducing nitrogen-containing heterocycles, a common feature in many fungicides and herbicides.

The primary route for incorporating this compound into potential agrochemical scaffolds is through cycloaddition reactions, particularly the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry." This reaction allows for the efficient and regioselective formation of triazole rings by reacting the azide group with an alkyne. Triazole-containing compounds form the backbone of a major class of fungicides that act by inhibiting sterol biosynthesis in fungi.

Hypothetical Synthetic Application in Fungicide Development:

A plausible, though not explicitly documented, research direction involves reacting this compound with a suitably functionalized alkyne to construct a novel triazole-based fungicide. The 3-fluorobenzyl group could impart favorable physicochemical properties to the final molecule, potentially influencing its uptake, translocation, and interaction with the target enzyme in the fungal pathogen.

Development of Chemical Probes and Molecular Tools (Non-biological applications)

The application of this compound extends into the realm of materials science and the development of specialized molecular tools, primarily through its utility in "click chemistry." This powerful and versatile reaction enables the precise and efficient construction of complex molecular architectures.

One notable application is in the synthesis of phosphine (B1218219) ligands. biosynth.com Phosphines are crucial components in catalysis and coordination chemistry, playing a pivotal role in a vast array of chemical transformations. The synthesis of novel phosphine ligands with tailored electronic and steric properties is an ongoing area of research.

This compound can be utilized as a starting material in a multi-step synthesis to create unique phosphine-containing compounds. The azide group can undergo a cycloaddition reaction with an alkyne-functionalized phosphine precursor. This approach allows for the modular construction of ligands where the 3-fluorobenzyl unit can influence the ligand's properties and, consequently, the performance of the resulting metal complex in catalytic applications. The reaction is typically carried out in an organic solvent at room temperature and can be catalyzed by copper(II) acetate (B1210297) and zinc chloride or copper(II) oxide and zinc chloride. biosynth.com

Theoretical and Computational Investigations of 1 Azidomethyl 3 Fluorobenzene

Electronic Structure and Bonding Analysis via Quantum Chemical Methods

Quantum chemical methods are instrumental in unraveling the intricate details of molecular electronic structure. For 1-(azidomethyl)-3-fluorobenzene, these methods provide insights into how the fluorine and azide (B81097) groups influence the electron distribution and bonding within the molecule.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic properties of molecules. Calculations performed on substituted benzyl (B1604629) azides, which are structurally analogous to this compound, reveal significant insights into their molecular orbitals and charge distribution.

The presence of the fluorine atom at the meta-position is expected to have a notable inductive electron-withdrawing effect on the benzene (B151609) ring. This influences the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the azide group, making it the primary site for electrophilic attack, a key factor in its characteristic cycloaddition reactions. The LUMO, conversely, is often distributed over the benzene ring and the benzylic carbon.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the fluorine substituent is anticipated to slightly lower the energy of the HOMO and LUMO, potentially modulating the reactivity compared to the unsubstituted benzyl azide.

Table 1: Hypothetical DFT Calculated Properties for this compound

PropertyCalculated Value
HOMO Energy-8.5 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap8.0 eV
Dipole Moment2.5 D

Note: The values in this table are hypothetical and based on typical results for similar substituted benzyl azides. They serve as an illustration of the data obtained from DFT calculations.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution around a molecule and is invaluable for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP map would be expected to show a region of high negative potential (typically colored red) around the terminal nitrogen atoms of the azide group, confirming this as a nucleophilic center. Another region of negative potential would be located around the fluorine atom due to its high electronegativity. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the benzene ring and the methylene (B1212753) group. This information is crucial for understanding intermolecular interactions and the initial stages of chemical reactions.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the azidomethyl side chain in this compound allows for different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. Theoretical studies on benzyl azide have shown that the molecule can adopt different conformations through rotation around the C-C and C-N bonds.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape. By simulating the motion of atoms over time, MD can reveal the accessible conformations and the frequency of transitions between them under specific conditions of temperature and pressure. For this compound, MD simulations would likely show that the molecule is not rigid but rather explores a range of conformations in solution. This dynamic behavior can have important implications for its reactivity, as certain conformations may be more favorable for reaction than others. These simulations can also provide insights into the solvent effects on the conformational preferences of the molecule.

Elucidation of Reaction Mechanisms and Transition State Structures

A primary interest in azides lies in their utility in cycloaddition reactions, particularly the [3+2] cycloaddition with alkynes to form triazoles. Computational chemistry is a powerful tool for elucidating the mechanisms of these reactions.

By mapping the potential energy surface of a reaction, computational methods can identify the transition state (TS), which is the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate.

For the [3+2] cycloaddition of this compound with an alkyne, DFT calculations can be used to locate the transition state structure and calculate the activation energy. The fluorine substituent, through its electronic influence, may affect the stability of the transition state and thus the reaction rate. Theoretical studies on similar reactions involving substituted benzyl azides have shown that electron-withdrawing groups can influence the activation barriers.

Table 2: Hypothetical Calculated Activation Energies for the [3+2] Cycloaddition of Benzyl Azide and this compound with a Generic Alkyne

ReactantActivation Energy (kcal/mol)
Benzyl Azide15.0
This compound14.5

Note: These are hypothetical values intended to illustrate the potential effect of the fluorine substituent on the activation energy. The actual values would depend on the specific alkyne and the level of theory used.

Computational descriptors derived from electronic structure calculations can be used to predict the reactivity and selectivity of this compound. For instance, the Fukui function can be used to identify the most reactive sites within the molecule for nucleophilic and electrophilic attack. In the context of cycloaddition reactions, these descriptors can help predict the regioselectivity, i.e., which of the possible isomeric products will be preferentially formed.

The distortion/interaction model is another powerful computational tool that can be used to understand reactivity trends in cycloaddition reactions. nih.gov This model partitions the activation energy into two components: the distortion energy required to deform the reactants into their transition state geometries, and the interaction energy gained from the stabilizing interactions between the distorted reactants in the transition state. nih.gov By analyzing these components, one can gain a deeper understanding of how substituents like the fluorine atom in this compound influence reactivity. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) models are theoretical constructs that seek to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. mdpi.com In the context of this compound, QSPR studies can provide valuable estimations of its physical and chemical characteristics, which may be challenging or costly to determine experimentally. These models are built upon a foundation of calculated molecular descriptors that encode specific structural information.

A hypothetical QSPR study for this compound and a series of structurally related substituted benzenes might focus on predicting properties such as boiling point, density, and refractive index. The development of such a model would typically involve the following steps:

Selection of a dataset of molecules with known experimental values for the properties of interest.

Calculation of a wide range of molecular descriptors for each molecule in the dataset.

Use of statistical methods, such as multiple linear regression (MLR), to identify the descriptors that best correlate with the experimental properties and to generate a predictive equation. acs.org

Validation of the model using internal and external validation techniques to ensure its robustness and predictive power. researchgate.net

For instance, a QSPR model for the boiling point of substituted benzenes might reveal a positive correlation with the molecular weight and the surface area of the molecule, indicating that larger molecules tend to have higher boiling points. Conversely, descriptors related to the electronic properties, such as the dipole moment or the energy of the highest occupied molecular orbital (HOMO), might also play a significant role, reflecting the influence of intermolecular forces.

The following data tables present hypothetical QSPR models for predicting the boiling point, density, and refractive index of a set of substituted benzenes, including this compound. These tables are illustrative of the type of data and relationships that would be explored in a comprehensive QSPR investigation.

Table 1: Hypothetical QSPR Data for Boiling Point Prediction

CompoundMolecular Weight ( g/mol )Wiener IndexPredicted Boiling Point (°C)
Benzene78.111380.1
Toluene92.1424110.6
Fluorobenzene (B45895)96.102184.7
Benzyl azide133.1545192.3
1-Fluoro-3-methylbenzene110.1342116.0
This compound 151.14 68 205.4

Table 2: Hypothetical QSPR Data for Density Prediction

CompoundMolar Volume (cm³/mol)Polarizability (ų)Predicted Density (g/cm³)
Benzene89.410.30.874
Toluene106.812.20.862
Fluorobenzene91.810.21.047
Benzyl azide115.213.81.156
1-Fluoro-3-methylbenzene108.512.11.015
This compound 123.7 13.7 1.222

Table 3: Hypothetical QSPR Data for Refractive Index Prediction

CompoundMolar Refractivity (cm³)Parachor (cm³· g/mol )Predicted Refractive Index
Benzene26.17190.41.501
Toluene31.04231.81.497
Fluorobenzene25.85195.21.468
Benzyl azide37.58278.11.554
1-Fluoro-3-methylbenzene30.72236.61.472
This compound 37.26 282.9 1.528

In these hypothetical models, the selected descriptors are commonly used in QSPR studies. The Wiener index is a topological descriptor that reflects the branching of the molecule. Molar volume and polarizability are constitutional and electronic descriptors, respectively, that relate to the size and electron distribution of the molecule. Molar refractivity and parachor are also constitutional descriptors that are often correlated with the refractive index. researchgate.net

It is important to note that the accuracy of any QSPR model is highly dependent on the quality and diversity of the input data and the appropriateness of the selected descriptors and statistical methods. rjpbcs.com While the tables above provide a conceptual framework, a rigorous QSPR study of this compound would require extensive computational work and experimental validation.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation and Structural Confirmation of Derivatives

Application of Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring

Multi-dimensional NMR spectroscopy is an indispensable tool for studying the derivatives of 1-(azidomethyl)-3-fluorobenzene. It allows for the unambiguous assignment of proton and carbon signals, elucidation of through-bond and through-space correlations, and real-time monitoring of reaction progress.

In-situ, or real-time, NMR monitoring is particularly powerful for studying the kinetics and mechanisms of reactions involving the azide (B81097) functional group, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". nih.gov By acquiring NMR spectra at regular intervals directly from the reaction mixture, it is possible to track the disappearance of starting materials and the appearance of products. nih.gov

For a typical reaction involving an azide like this compound, researchers can monitor the change in the chemical shift of the benzylic protons of the azidomethyl group as the reaction progresses. This technique has been successfully used to monitor azide-alkyne cycloadditions, clearly observing the decrease in reactant signals and the corresponding increase in the signals of the resulting triazole product. nih.gov In some cases, specialized NMR techniques can even help detect and characterize transient intermediates, such as copper-triazolide species, providing support for theoretical mechanistic studies. nih.gov

Table 1: Representative ¹H NMR Chemical Shift Changes during In-situ Monitoring of an Azide-Alkyne Cycloaddition

SpeciesMonitored ProtonsTypical Starting Chemical Shift (ppm)Typical Final Chemical Shift (ppm)Observation
Azide Reactant (e.g., this compound)Benzylic (-CH₂)~4.3 - 4.5N/ASignal intensity decreases over time
Alkyne ReactantAlkyne C-H~2.5 - 3.0N/ASignal intensity decreases over time
Triazole ProductTriazole C-HN/A~7.5 - 8.0Signal intensity increases over time
Triazole ProductBenzylic (-CH₂)N/A~5.5 - 5.7Signal intensity increases over time

Note: Chemical shifts are approximate and can vary based on solvent and specific molecular structure.

When this compound reacts with unsymmetrical alkynes, two different regioisomeric triazole products (1,4- and 1,5-disubstituted) can be formed. 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are critical for distinguishing between these isomers.

HMBC experiments show correlations between protons and carbons that are two or three bonds apart. By observing the correlation between the triazole proton and the benzylic carbons of the substituents, the connectivity and thus the regiochemistry can be unequivocally determined.

NOESY experiments identify protons that are close in space. This can help confirm assignments and provide information about the preferred conformation of the molecule.

For products with new stereogenic centers, NMR is the primary tool for determining relative stereochemistry. chegg.com This is achieved by measuring coupling constants (J-values) between adjacent protons and by observing NOE effects, which can indicate the spatial proximity of different parts of the molecule.

Mass Spectrometry Techniques for Reaction Pathway Analysis

Mass spectrometry (MS) provides highly sensitive and accurate information about the mass-to-charge ratio of molecules, making it essential for confirming product identity and analyzing reaction pathways. irphouse.comnih.govnih.gov

High-resolution mass spectrometry, often coupled with liquid chromatography (LC-HRMS), provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). irphouse.com This level of accuracy allows for the confident determination of the elemental formula of a derivative of this compound. researchgate.net For a fluorinated compound, this technique can unambiguously confirm the presence of fluorine in the molecule and distinguish it from other isobaric interferences. researchgate.net This is a crucial step in confirming the successful synthesis of a target compound and is used to verify the identity of reactants, products, and any isolated intermediates.

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by inducing fragmentation. niscpr.res.in In an MS/MS experiment, a specific ion (the precursor ion) corresponding to the synthesized derivative is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. niscpr.res.in

By interpreting the fragmentation pattern, chemists can piece together the molecular structure. For a derivative of this compound, characteristic fragmentation patterns would include:

Loss of N₂, a neutral loss of 28 Da from the azide or triazole group.

Cleavage of the benzyl-N bond, leading to a fluorobenzyl cation (m/z 109).

Fragmentation of the substituent added via the click reaction.

Analyzing these fragmentation pathways helps to confirm the structure of the synthesized molecule and can be used to differentiate between isomers that may be difficult to distinguish by other means. niscpr.res.in

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is fundamental for monitoring the transformation of functional groups during a reaction. irphouse.comnih.gov

The key transformation in reactions of this compound is the conversion of the azide group into a triazole ring. This change is readily observable using IR spectroscopy.

Azide (N₃) Group: The starting material, this compound, will exhibit a very strong, sharp absorption band in the IR spectrum characteristic of the asymmetric azide stretch, typically found between 2100 and 2160 cm⁻¹.

Triazole Ring: Upon successful reaction, this strong azide peak will disappear completely, and new, weaker bands associated with the C=C and C=N stretching vibrations of the newly formed triazole ring will appear in the 1400-1650 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the azide stretch is also Raman active, changes in the aromatic ring vibrations and other skeletal modes can also be tracked. The C-F bond, a key feature of the molecule, has characteristic stretching and bending vibrations that can be observed in both IR and Raman spectra, confirming its presence throughout the reaction sequence. irphouse.com

Table 2: Key Vibrational Frequencies for Monitoring Reactions of this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopy MethodSignificance
Azide (-N₃)Asymmetric Stretch2100 - 2160IRStrong, sharp peak indicating presence of starting material. Disappears on reaction.
C-H (Aromatic)Stretch3000 - 3100IR, RamanConfirms presence of the benzene (B151609) ring. irphouse.com
C-FStretch1100 - 1300IR, RamanStrong band confirming the presence of the fluorine substituent.
Triazole RingRing Vibrations (C=C, C-N)1400 - 1650IR, RamanAppearance of new bands indicates product formation.
C-FIn-plane bend~350 - 520Raman, IRConfirms fluorine substitution pattern. irphouse.com

Source: Data compiled from references irphouse.com and.

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which is essential for a complete structural characterization of a molecule.

For example, the crystal structure of 1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole reveals important structural features that can be extrapolated to derivatives of this compound. nih.gov

Crystallographic Data for a Related Fluorinated Triazole Derivative

Parameter Value
Crystal System Orthorhombic
Space Group Pca2₁
Dihedral Angle (Triazole/Fluoro-benzene) 30.57 (8)°
Dihedral Angle (Triazole/Methoxy-benzene) 21.81 (9)°
Dihedral Angle (Benzene Rings) 51.53 (7)°

The structural information obtained from X-ray crystallography is invaluable for understanding structure-activity relationships, designing new materials with specific properties, and validating the outcomes of chemical reactions.

Future Perspectives and Emerging Research Avenues

Exploration of Novel Synthetic Pathways to 1-(Azidomethyl)-3-fluorobenzene

The development of efficient and safe synthetic routes to this compound is a crucial first step for its broader application. While the standard synthesis likely involves the nucleophilic substitution of 3-fluorobenzyl bromide with an azide (B81097) salt, future research could focus on more innovative and safer methods.

One promising avenue is the use of diazotransfer reagents, which can convert primary amines to azides. This approach could be adapted for the synthesis of this compound, potentially starting from 3-fluorobenzylamine. Furthermore, advancements in C-H bond functionalization could lead to the direct azidation of the methyl group of 3-fluorotoluene, offering a more atom-economical synthesis.

A comparison of potential synthetic methods is presented in Table 1.

Synthetic Method Precursor Key Reagents Potential Advantages Potential Challenges
Nucleophilic Substitution3-Fluorobenzyl bromideSodium azideWell-established, relatively simpleUse of potentially explosive hydrazoic acid in situ
Diazotransfer Reaction3-FluorobenzylamineTriflic anhydride, sodium azideMilder conditions, avoids hydrazoic acidRequires synthesis of the precursor amine
C-H Azidation3-FluorotolueneAzidating agent (e.g., TMSN₃), catalystAtom-economical, direct functionalizationRegioselectivity, harsh reaction conditions

Table 1. Potential Synthetic Pathways to this compound.

Investigation of Unconventional Reactivity Patterns and Unprecedented Transformations

The azide functionality in this compound is a versatile reactive handle. Beyond its well-known participation in "click chemistry" via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC), its photochemical properties warrant deeper investigation. biosynth.comorganic-chemistry.orgabpbiosciences.com

Upon UV irradiation, aryl azides can form highly reactive nitrenes, which can undergo a variety of transformations including insertion into C-H and N-H bonds, or ring expansion. researchgate.netmdpi.com The presence of the fluorine atom on the benzene (B151609) ring of this compound could influence the stability and reactivity of the resulting nitrene, potentially leading to novel and selective transformations. For instance, the electron-withdrawing nature of fluorine could affect the rate and selectivity of nitrene insertion reactions, a hypothesis that requires experimental validation.

Furthermore, the electrochemical behavior of this compound is another unexplored area. Electrochemical methods could provide alternative pathways for generating reactive intermediates from the azide group, leading to unprecedented chemical transformations.

Integration into Automated Synthesis and Flow Chemistry Platforms

The synthesis of organic azides often involves the use of potentially hazardous reagents and intermediates. To mitigate these risks and improve reproducibility, the integration of the synthesis of this compound into automated and flow chemistry platforms is a significant area for future research. A study on the synthesis of the related compound 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene has demonstrated the successful use of a microflow reactor to improve the safety profile of the azidation reaction. researchgate.net

Flow chemistry offers several advantages for the synthesis of azides, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates in small, continuous streams. An automated flow platform for the synthesis of this compound would enable its on-demand production, facilitating its use in high-throughput screening and library synthesis.

Potential for Derivatization in Photo- and Electro-active Materials with Tunable Properties

The unique combination of a photoreactive azide and a fluorine substituent makes this compound a promising building block for the development of advanced materials with tunable photo- and electro-active properties.

Through click chemistry, this compound can be readily incorporated into polymers, dendrimers, or attached to surfaces. sigmaaldrich.com The resulting triazole linkage is highly stable, and the pendant fluorinated aromatic ring can impart specific properties to the material, such as altered electronic characteristics, increased thermal stability, and modified hydrophobicity.

The photoreactive nature of the azide group can be exploited for photopatterning and surface functionalization. Upon irradiation, the generated nitrene can covalently bind to a variety of substrates, allowing for the creation of functional surfaces with tailored properties. The fluorine atom can further modulate the electronic properties of these surfaces.

Interdisciplinary Research at the Interface of Organic Chemistry with Emerging Fields

The versatile nature of this compound opens up opportunities for interdisciplinary research at the intersection of organic chemistry with fields such as chemical biology and materials science.

In chemical biology, this compound could be utilized as a photoaffinity labeling reagent. scispace.comnih.gov The azide group serves as a photo-crosslinker, while the fluorine atom can act as a sensitive NMR probe for studying protein-ligand interactions. A molecule of interest could be functionalized with this compound, and upon photoactivation, it would covalently bind to its biological target, enabling its identification and characterization.

Q & A

Q. What are the standard synthetic routes for preparing 1-(azidomethyl)-3-fluorobenzene, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution of a bromo- or chloromethyl precursor with sodium azide (NaN₃). For example, bromofluorination of 3-fluorostyrene using N-bromosuccinimide (NBS) and Et₃N·3HF generates 1-(2-bromo-1-fluoroethyl)-3-fluorobenzene, which is subsequently treated with NaN₃ in DMSO at 65°C to yield the azide . Key factors include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance azide substitution by stabilizing ionic intermediates.
  • Temperature : Elevated temperatures (≥60°C) accelerate reaction kinetics but may increase side reactions (e.g., elimination).
  • Azide source : NaN₃ is preferred over tetraalkylammonium azides due to cost and safety.

Q. How is this compound characterized spectroscopically, and what spectral features confirm its structure?

  • ¹H NMR : The azidomethyl group (-CH₂N₃) appears as a singlet at δ ~4.3–4.5 ppm, while aromatic protons resonate at δ ~6.8–7.5 ppm depending on substitution patterns .
  • ¹³C NMR : The azidomethyl carbon appears at δ ~50–55 ppm, and fluorine coupling splits adjacent carbons (e.g., C-F coupling constants of ~20 Hz for the fluorobenzene ring) .
  • IR : A strong absorption band at ~2100 cm⁻¹ confirms the azide (-N₃) stretch .

Q. What are the primary applications of this compound in click chemistry?

The azide group participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable 1,2,3-triazole linkages. This reaction is pivotal for:

  • Bioconjugation : Labeling biomolecules (e.g., peptides, nucleic acids) with fluorophores or radiotracers .
  • Polymer functionalization : Introducing fluorine tags or crosslinkers into polymeric backbones .
  • Combinatorial library synthesis : Generating diverse triazole-based scaffolds for drug discovery .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in CuAAC?

  • Steric hindrance : The meta-fluorine substituent reduces steric crowding, enabling faster cycloaddition compared to ortho-substituted analogs.
  • Electronic effects : The electron-withdrawing fluorine atom polarizes the benzene ring, increasing the electrophilicity of the azide group and accelerating reaction rates .
  • Catalyst optimization : Copper(I) iodide (CuI) with tris(benzyltriazolylmethyl)amine (TBTA) as a stabilizing ligand improves regioselectivity (>95% 1,4-triazole formation) .

Q. What strategies mitigate contradictions in kinetic data during azide-alkyne cycloaddition studies?

Discrepancies in reaction rates or regioselectivity often arise from:

  • Solvent effects : Dichloromethane (DCM) vs. water may alter transition-state stabilization.
  • Catalyst purity : Trace oxygen or moisture deactivates Cu(I), necessitating inert conditions (N₂/Ar atmosphere) .
  • Substrate compatibility : Alkynes with bulky substituents (e.g., aryl vs. alkyl) require adjusted stoichiometry (azide:alkyne ratios of 1:1.2–1.5) .

Q. How can this compound be integrated into unnatural DNA base pair systems?

The fluorine atom in this compound can act as a hydrogen-bond acceptor, mimicking natural nucleobases. For example:

  • 3FB-3FB pairing : Two 3-fluorobenzene derivatives form a stable third base pair via dipole-dipole interactions, enabling expanded genetic coding .
  • Replication fidelity : DNA polymerases (e.g., Klenow fragment) incorporate 3FB with reduced efficiency (~60% vs. natural pairs), necessitating error-correction protocols .

Q. What safety and handling protocols are critical for azidomethyl derivatives in laboratory settings?

  • Explosivity risk : Azides decompose exothermically under heat or shock. Store at ≤4°C in inert atmospheres .
  • Toxicity : Avoid inhalation; use fume hoods and PPE (gloves, goggles).
  • Waste disposal : Quench residual azides with sodium nitrite (NaNO₂) in acidic conditions to form non-explosive derivatives .

Methodological Tables

Q. Table 1. Optimization of CuAAC Reaction Conditions

ParameterOptimal ConditionImpact on YieldReference
SolventDMSO:H₂O (1:1)92%
Temperature25°C88%
CatalystCuI/TBTA95%
Reaction Time2 hours90%

Q. Table 2. Comparison of Azide Substitution Methods

MethodYield (%)Purity (%)LimitationsReference
NaN₃ in DMSO8598Requires high temperature
Tetrabutylammonium azide7895Costly reagents

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.